N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4/c18-17(19,20)12-3-1-11(2-4-12)16(22)21-7-8-23-13-5-6-14-15(9-13)25-10-24-14/h1-6,9H,7-8,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHKBVLKSZJJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide typically involves the reaction of 2-(2H-1,3-benzodioxol-5-yloxy)ethylamine with 4-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with similar structural features to N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodioxole can inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest.
A relevant study demonstrated that certain benzodioxole derivatives effectively inhibited growth in various cancer cell lines, including colorectal carcinoma (HCT116), with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N9 | HCT116 | 5.85 |
| N18 | HCT116 | 4.53 |
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Studies have shown that benzodioxole derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
In one study, several derivatives were tested against a panel of microorganisms, revealing minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial potential .
| Compound | Microorganism Type | MIC (µM) |
|---|---|---|
| N1 | Gram-positive | 1.27 |
| N8 | Gram-negative | 1.43 |
| N22 | Fungal | 2.60 |
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role in neuronal damage.
Studies have indicated that certain benzodioxole derivatives can reduce oxidative stress markers and improve cognitive function in animal models .
Case Study 1: Anticancer Efficacy
In a controlled study involving HCT116 cells, researchers synthesized a series of benzodioxole derivatives and evaluated their anticancer efficacy through SRB assays. The results highlighted that modifications to the benzodioxole structure significantly influenced cytotoxicity levels.
Case Study 2: Antimicrobial Activity Assessment
A comprehensive evaluation of antimicrobial activity was conducted using tube dilution techniques against various bacterial strains (both Gram-positive and Gram-negative). The findings supported the hypothesis that structural modifications enhance antimicrobial potency.
Wirkmechanismus
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) by binding to the active site, thereby preventing the formation of pro-inflammatory prostaglandins. The benzodioxole moiety can also interact with various biological receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Sigma Receptor-Binding Benzamides
Compounds like N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) () share the benzamide backbone but differ in substituents. Key distinctions:
- Substituent Effects: The trifluoromethyl group in the target compound replaces the iodo and methoxy groups in PIMBA.
- Binding Affinity : PIMBA exhibits high-affinity binding to sigma receptors (Kd = 5.80 nM for sigma-1 receptors in DU-145 prostate cancer cells) . The trifluoromethyl group in the target compound may enhance binding to hydrophobic pockets but reduce polar interactions compared to iodine.
- Therapeutic Potential: PIMBA demonstrated tumor-selective uptake in prostate cancer xenografts, suggesting diagnostic/therapeutic utility . The target compound’s benzodioxol moiety could improve metabolic stability but requires empirical validation.
Agrochemical Benzamides
Compounds such as N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) () highlight structural parallels in agrochemical applications:
- Functional Groups : Both compounds feature trifluoromethyl and aryl ether motifs. However, diflufenican’s pyridinecarboxamide core diverges from the benzodioxol-ethylamine linkage.
- Bioactivity : Diflufenican acts as a herbicide by inhibiting phytoene desaturase, a mechanism tied to its fluorinated aromatic system . The target compound’s benzodioxol group may confer unintended herbicidal activity if tested in plants.
Triazole- and Thiazole-Containing Benzamides
Synthetic routes for 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () and 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide () illustrate divergent strategies for modifying benzamide scaffolds:
- Heterocyclic Additions : Unlike the target compound, these derivatives incorporate triazole or thiazole rings, which enhance hydrogen-bonding capacity and conformational rigidity.
- Synthetic Complexity : The target compound’s synthesis likely employs simpler amide coupling (e.g., EDC/HOBt activation) compared to multi-step heterocycle formation in and .
Biologische Aktivität
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a benzodioxole moiety and a trifluoromethyl group. The chemical formula is , indicating a complex interaction with biological systems.
Research indicates that the benzodioxole component can intercalate into DNA, disrupting its function and leading to apoptosis in cancer cells. Additionally, the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability .
Anticancer Activity
Several studies have assessed the anticancer properties of this compound:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, it showed IC50 values ranging from 26 to 65 µM against different cancer types, indicating its potential as an anticancer agent .
- Mechanistic Insights : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted. For example, it may inhibit topoisomerases or other critical enzymes that regulate DNA replication and repair processes.
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects:
- In Vivo Studies : In animal models of inflammation, it exhibited significant reductions in inflammatory markers. The effective doses were comparable to those of established anti-inflammatory drugs but with improved safety profiles .
Case Studies
A notable case study involved the application of this compound in a streptozotocin-induced diabetic mice model. The results indicated that the compound not only reduced blood glucose levels but also showed minimal toxicity to normal cells (IC50 > 150 µM), suggesting a favorable safety profile for therapeutic use .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other compounds with similar structures:
| Compound Name | IC50 (Cancer Cells) | Anti-inflammatory Efficacy | Safety Profile |
|---|---|---|---|
| This compound | 26–65 µM | Significant reduction in inflammatory markers | IC50 > 150 µM |
| Compound A (Similar Structure) | 30–70 µM | Moderate efficacy | IC50 > 100 µM |
| Compound B (Different Moiety) | 20–60 µM | High efficacy | IC50 > 200 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
